molecular formula C16H13ClN2O3 B11621679 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11621679
M. Wt: 316.74 g/mol
InChI Key: BJWREFSFHJDLFG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups attached to the oxadiazole ring imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with suitable dienophiles or dipolarophiles.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products with substituted aromatic rings.

    Oxidation Reactions: Oxidized derivatives of the oxadiazole ring.

    Reduction Reactions: Reduced forms of the oxadiazole ring or the aromatic substituents.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both 4-chlorophenyl and 3,4-dimethoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. The presence of the methoxy groups can influence the compound’s reactivity and interaction with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O3/c1-20-13-8-5-11(9-14(13)21-2)16-18-15(19-22-16)10-3-6-12(17)7-4-10/h3-9H,1-2H3

InChI Key

BJWREFSFHJDLFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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